Jasmonic acid

Catalog No.
S1486854
CAS No.
77026-92-7
M.F
C12H18O3
M. Wt
210.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Jasmonic acid

Obtain Jasmonic acid (CAS 77026-92-7) for precise plant defense research without the cross-contamination risk of volatile methyl jasmonate or the non-native hyper-potency of Coronatine.

  • Non-volatile: Enables localized application (root drench, hydroponics) with no airborne signal drift.
  • Authentic substrate: Obligate precursor for JAR1 and JMT enzyme assays; generates native JA-Ile for physiological studies.
  • Titratable response: Avoids COI1-JAZ receptor over-saturation, ensuring physiologically relevant defense induction.

CAS Number

77026-92-7

Product Name

Jasmonic acid

IUPAC Name

2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m1/s1

InChI Key

ZNJFBWYDHIGLCU-HWKXXFMVSA-N

SMILES

CCC=CCC1C(CCC1=O)CC(=O)O

Synonyms

(1R,2R)-rel-3-Oxo-2-(2Z)-2-penten-1-ylcyclopentaneacetic Acid; (+/-)-Jasmonic Acid; [1α,2β(Z)]-3-Oxo-2-(2-pentenyl)cyclopentaneacetic Acid;

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)O

Isomeric SMILES

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O

The exact mass of the compound Jasmonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. It belongs to the ontological category of oxo monocarboxylic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Octadecanoids [FA02] -> Jasmonic acids [FA0202]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥95%

Package Size

100 mg, 500 mg, 1 g

Jasmonic acid (JA) is a foundational lipid-derived phytohormone and a critical signaling molecule regulating plant responses to abiotic stress, necrotrophic pathogens, and herbivory [1]. Synthesized via the octadecanoid pathway, free JA serves as the direct biochemical precursor to the highly volatile methyl jasmonate (MeJA) and the biologically active conjugate jasmonoyl-isoleucine (JA-Ile). In agricultural formulation and plant biology procurement, JA is prioritized for its ability to activate the COI1-JAZ receptor pathway, its role as an obligate substrate in enzymatic bioconversion assays, and its suitability for localized, non-volatile application methods such as root drenching and hydroponic integration.

Research Fit

Plant stress signaling & defense pathway studies
Certified analytical standard for jasmonate quantification
Racemic (±)-jasmonic acid – stereochemistry context

Substituting Jasmonic acid with its volatile ester, Methyl jasmonate (MeJA), or the bacterial mimic Coronatine (COR) compromises experimental integrity and formulation precision. MeJA possesses a significantly higher vapor pressure, functioning naturally as an airborne signal; using it in greenhouse or growth chamber settings frequently leads to unintended vapor-phase cross-contamination of control or neighboring plants[1]. Conversely, while Coronatine is a structural analog that powerfully activates the JA pathway, it exhibits approximately 1000-fold greater affinity for the COI1-JAZ receptor complex than endogenous JA-Ile[2]. This hyper-potency over-saturates the receptor, making COR unsuitable for baseline physiological studies, natural degradation assays, or applications requiring authentic, titratable plant defense responses.

Substitution Risk

Methyl jasmonate uptake kinetics may differ

Higher volatility and membrane permeability can shift systemic distribution and defense response profiles compared to JA.

Dihydrojasmonates lack the pentenyl side chain

Altered receptor binding and gene induction profiles may not recapitulate native JA transcriptional responses.

MeJA requires demethylation to JA-Ile

JA is the direct JAR1 substrate; MeJA introduces an additional metabolic step that confounds signaling kinetics.

Volatility and Cross-Contamination Risk in Localized Treatments

A primary differentiator between Jasmonic acid and Methyl jasmonate is their volatility profile. MeJA is highly volatile and acts as an airborne elicitor, which routinely triggers defense gene expression in adjacent, untreated plants within closed environments [1]. In contrast, Jasmonic acid has a significantly lower vapor pressure and does not readily volatilize under standard conditions. When applied as an aqueous root drench or localized foliar treatment, JA remains confined to the treated tissue, enabling precise spatial control without the vapor-phase cross-contamination inherent to MeJA.

Evidence DimensionVapor-phase cross-contamination risk
Target Compound DataJasmonic acid (Low volatility; localizes to treated plants without airborne spread)
Comparator Or BaselineMethyl jasmonate (High volatility; functions as an airborne signal inducing responses in neighboring plants)
Quantified DifferenceMeJA induces systemic responses via air; JA requires direct tissue contact or vascular uptake.
ConditionsGreenhouse or closed-chamber plant defense assays

Procurement of free JA is essential for controlled experiments and localized agricultural treatments where adjacent control plants or crops must remain unaffected by airborne elicitors.

Lignification & Aphid Resistance
Head-to-head
MeJA elevated lignin enzymes (PAL, guaiacol peroxidase, laccase) more than JA; lower plant stress under aphid challenge but greater growth restriction.
Differential defense–growth trade-off context
Greenhouse cucumber model; MeJA not a functional equivalent

Receptor Binding Affinity and Pathway Saturation

In studies of the jasmonate signaling pathway, the bacterial phytotoxin Coronatine is often used as a JA-Ile mimic. However, quantitative in vitro pull-down assays demonstrate that Coronatine is approximately 1000-fold more active than the endogenous JA-Ile conjugate (derived directly from Jasmonic acid) in promoting the interaction between the COI1 receptor and JAZ repressor proteins [1]. Because Coronatine bypasses natural enzymatic conjugation and over-saturates the receptor complex, free Jasmonic acid must be procured to study authentic, baseline physiological responses and natural signal attenuation.

Evidence DimensionCOI1-JAZ receptor complex activation
Target Compound DataJasmonic acid (via JA-Ile) (Baseline physiological binding affinity)
Comparator Or BaselineCoronatine (~1000-fold higher activity in promoting COI1-JAZ interaction)
Quantified Difference3 orders of magnitude difference in receptor activation potency.
ConditionsIn vitro COI1-JAZ pull-down and degradation assays

Buyers investigating native plant immunity, receptor kinetics, or natural hormone degradation must use JA to avoid the hyper-potent, non-physiological pathway saturation caused by Coronatine.

Stereochemical Activity
Head-to-head
(3R)-configuration critical for activity across senescence, gene expression, and germination assays. (3S)-isomers reduced or antagonistic; esters more effective than acids.
Enantiomer-specific assay context
Racemate procurement requires isomeric composition review

Substrate Specificity for Bioconversion and Enzyme Assays

Jasmonic acid is the obligate substrate for two critical regulatory enzymes: Jasmonic acid carboxyl methyltransferase (JMT), which converts it to MeJA, and JAR1, which conjugates it to isoleucine to form active JA-Ile [1]. Utilizing MeJA as a substitute completely bypasses the JMT metabolic step and alters the kinetics of JAR1 conjugation. Consequently, for assays quantifying JMT expression, screening JMT/JAR1 inhibitors, or tracking isotopic metabolic flux, free Jasmonic acid is the strictly required starting material.

Evidence DimensionSuitability as an enzymatic substrate
Target Compound DataJasmonic acid (Direct substrate for JMT and JAR1 enzymes)
Comparator Or BaselineMethyl jasmonate (Downstream product; bypasses JMT activity)
Quantified DifferenceJA enables direct measurement of JMT/JAR1 conversion rates; MeJA cannot be used for JMT assays.
ConditionsIn vitro enzyme kinetic assays and in vivo metabolic tracking

Procurement of JA is mandatory for biochemical assays and inhibitor screening targeting the specific enzymes responsible for jasmonate bioconversion.

Gene Induction SAR
Class-level
Intact cyclopentanone ring and pentenyl side chain with only minor alterations tolerated for jasmonate-responsive gene induction.
Structural requirements context
Barley leaf assay; 66 compounds; dihydrojasmonates not equivalent

Aqueous Formulation Compatibility for Hydroponics and Drenching

Formulating jasmonates for root drenching or hydroponic systems requires adequate aqueous integration. Methyl jasmonate has very low water solubility (approximately 340 mg/L at 25°C) and typically requires ethanol or other organic co-solvents, which can introduce confounding solvent stress to root systems. Jasmonic acid, particularly when adjusted to its salt form in solution, offers superior aqueous compatibility, allowing for higher concentration stock solutions and direct integration into aqueous media without the phytotoxic risks associated with high-solvent MeJA formulations.

Evidence DimensionAqueous formulation requirement
Target Compound DataJasmonic acid (Amenable to direct aqueous/salt formulation for root drenching)
Comparator Or BaselineMethyl jasmonate (Low solubility ~340 mg/L; requires organic co-solvents)
Quantified DifferenceElimination of organic co-solvent requirement in aqueous plant treatments.
ConditionsHydroponic media preparation and agricultural root drenching

JA simplifies the preparation of aqueous agricultural treatments and hydroponic media, eliminating confounding variables caused by organic solvent stress.

Phytoalexin Induction
Head-to-head
JA and MeJA exhibited weak phytoalexin induction; OPDA, coronatine, and indanoyl-Ile analogs showed high activity in soybean.
Precursor-specific assay context
OPDA or coronatine preferred for robust defense activation
Analytical Purity
Data to verify
≥90% GC (analytical standard); ≥98% sum of isomers (high-purity grade); traceable for HPLC/GC.
Quantitative traceability context
Certification ensures inter-laboratory reproducibility
JA-Ile Precursor Role
Class-level
JA directly conjugated by JAR1 to form the receptor-active ligand JA-Ile; MeJA requires demethylation before conjugation.
Direct precursor pathway context
Kinetic differences in JA-Ile accumulation

Localized Elicitor Formulations

Ideal for agricultural sprays and root drenches where targeted defense induction is required without the risk of vapor-phase cross-contamination to neighboring susceptible crops, a common issue when using volatile MeJA [1].

Phytohormone Biosynthesis and Inhibitor Screening

The obligate substrate for in vitro and in vivo assays measuring the activity of JAR1 and JMT enzymes, critical for developing novel agrochemical regulators and tracking metabolic flux [2].

Baseline COI1-JAZ Receptor Dynamics

The preferred precursor for generating authentic JA-Ile in physiological studies, avoiding the non-native receptor over-saturation caused by hyper-potent mimics like Coronatine [3].

Hydroponic and Tissue Culture Media

Highly suited for integration into aqueous plant tissue culture and hydroponic systems due to its formulation compatibility, avoiding the need for phytotoxic organic co-solvents required by MeJA .

Application Fit Matrix

Application
Selection Property
Validation Focus
JA-Ile precursor studies
Direct JAR1 substrate context
JA-Ile conjugation kinetics and pathway activation
Endogenous jasmonate quantification
Certified purity traceability
Calibration linearity and reproducibility
Stereochemistry-response bioassays
Enantiomeric composition disclosure
Assay-dependent enantiomer activity review
Growth-defense trade-off studies
Defense activation profile
Lignification and growth endpoint context

XLogP3

1.6

Appearance

Assay:≥98% (sum of isomers)A solution in ethanol

UNII

6RI5N05OWW

MeSH Pharmacological Classification

Plant Growth Regulators

Other CAS

6894-38-8
59366-47-1

Wikipedia

Jasmonic acid
(-)-jasmonic acid

Use Classification

Fatty Acyls [FA] -> Octadecanoids [FA02] -> Jasmonic acids [FA0202]
Fonseca et al. (+)-7-iso-Jasmonoyl-L-isoleucine is the endogenous bioactive jasmonate Nature Chemical Biology, doi: 10.1038/nchembio.161, published online 5 April 2009 http://www.nature.com/naturechemicalbiology
Sun et al. Catalytic dehydrogenative decarboxyolefination of carboxylic acids. Nature Chemistry, doi: 10.1038/s41557-018-0142-4, published online 8 October 2018

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